molecular formula C14H19ClN4O2S B2920514 1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide CAS No. 2034561-64-1

1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide

Cat. No.: B2920514
CAS No.: 2034561-64-1
M. Wt: 342.84
InChI Key: OABDVZYOLFAAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically privileged motifs: a methanesulfonamide group and a 1,2,3-triazole ring. Sulfonamides are a well-established class of compounds known to exhibit a wide range of pharmacological activities. They can act as enzyme inhibitors, targeting processes such as anti-carbonic anhydrase activity, and have roles in treating conditions like inflammation and glaucoma . Furthermore, sulfonylurea-based drugs like chlorpropamide demonstrate the utility of the sulfonamide group in insulin secretion regulation for diabetes management . The 1,2,3-triazole moiety is highly valued in chemical biology for its metabolic stability and ability to participate in key molecular interactions, often serving as a bioisostere in drug design . Recent research highlights that hybrid constructs combining sulfonamide and triazole units can exhibit promising biological activities, including anticancer and antioxidant effects, as confirmed through both in vitro and in silico studies . This compound is provided for research purposes to investigate its potential mechanisms of action, binding affinities, and physicochemical properties. It is intended for laboratory use by trained professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2S/c1-11(2)14(9-19-16-6-7-17-19)18-22(20,21)10-12-4-3-5-13(15)8-12/h3-8,11,14,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABDVZYOLFAAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide is a novel sulfonamide derivative that incorporates a 1,2,3-triazole moiety. This structure has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H18ClN5O2S\text{C}_{14}\text{H}_{18}\text{ClN}_5\text{O}_2\text{S}

This indicates the presence of a chlorophenyl group, a triazole ring, and a sulfonamide functional group. The combination of these elements contributes to its biological properties.

Biological Activity Overview

Research has shown that compounds containing a triazole moiety exhibit a variety of biological activities including antibacterial , antifungal , antiviral , and anticancer effects. Specifically, triazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit various tumor growth pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to our compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)27.89Induces apoptosis
Compound BHeLa (Cervical)32.4Cell cycle arrest
Compound CMCF7 (Breast)4.07ROS production

These findings suggest that the incorporation of a triazole ring may enhance the efficacy of sulfonamide derivatives in targeting cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity . For example, studies indicate that compounds with similar structures can effectively inhibit bacterial growth:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results underline the potential application of this compound in treating infections caused by resistant strains .

Case Studies

Several case studies have been conducted to assess the biological activity of triazole derivatives:

  • Study on Lung Cancer : A series of triazole derivatives were tested against A549 lung cancer cells. The study found that specific substitutions on the triazole ring significantly enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
  • Antibacterial Screening : Another study evaluated the antibacterial effects of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased potency against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Triazole Moieties

The triazole ring’s regioisomerism (1,2,3-triazol-1-yl vs. 1,2,3-triazol-2-yl) and substitution patterns significantly affect biological activity and physicochemical properties.

Compound Name Triazole Position Key Substituents Molecular Weight Biological Activity (if reported) Reference
1-(3-Chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide 2H-1,2,3-triazol-2-yl 3-Chlorophenyl, branched alkyl chain 342.8 (calc.) Not reported Target
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide 1H-1,2,3-triazol-1-yl 3-Chloro-4-fluorophenyl 346.81 Not reported
5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide 1H-1,2,4-triazol-3-yl Thiophene, bromine 406.7 Not reported

Key Observations :

  • Substitution on the aryl group (e.g., 3-chloro vs. 3-chloro-4-fluoro in ) modulates lipophilicity and steric bulk, which could influence membrane permeability or target engagement .
Sulfonamides with Indazole or Pyridine Cores

Sulfonamides fused with nitrogen-containing heterocycles often exhibit enhanced bioactivity:

Compound Name Core Structure Key Features Reported Activity Reference
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole 3-Chloro, methyl group Antiproliferative activity
N-(3-Chlorophenyl)-N-((5-(hydrazinecarbonyl)pyridin-2-yl)methyl)methanesulfonamide Pyridine Hydrazinecarbonyl linker HDAC6 inhibitor candidate

Key Observations :

  • Pyridine-linked sulfonamides () highlight the role of hydrogen-bonding groups (e.g., hydrazinecarbonyl) in enhancing selectivity for enzymes like HDAC6 .
Impact of Sulfonamide Modifications

The sulfonamide group’s electronic and steric properties are tunable via substitution:

Compound Name Sulfonamide Modification Molecular Weight Notable Feature Reference
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide Trifluoromethylsulfonyl group 391.7 High electronegativity
1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]methanesulfonamide Methoxypiperidine substitution 394.9 Increased solubility (polar)

Key Observations :

  • Fluorinated sulfonamides () exhibit heightened electronegativity, which may improve metabolic stability but reduce solubility .
  • Polar substituents like methoxypiperidine () enhance solubility, a critical factor for oral bioavailability .

Q & A

Basic Questions

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Answer : Critical properties include:

  • Polar Surface Area (PSA) : 82.08 Ų (indicates permeability and solubility; determined via computational modeling or group contribution methods) .
  • pKa : ~4.37 (measured via potentiometric titration or UV-spectrophotometry in buffered solutions).
  • Density : 1.56 g/cm³ (determined using pycnometry or X-ray crystallography).
  • Boiling Point : Predicted at 508.9°C (estimated via quantitative structure-property relationship models).
    Methodologies for validation include HPLC for purity assessment and differential scanning calorimetry (DSC) for thermal stability .

Q. What synthetic routes are recommended for this compound, and how are intermediates characterized?

  • Answer : Synthesis involves:

  • Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
  • Step 2 : Sulfonamide linkage using methanesulfonyl chloride and a tertiary amine base (e.g., triethylamine) in anhydrous dichloromethane .
  • Characterization : Intermediates are validated via 1^1H/13^13C NMR, FT-IR (for sulfonamide S=O stretches at ~1350 cm⁻¹), and LC-MS for mass confirmation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?

  • Answer : Apply a factorial design to variables like temperature (40–80°C), catalyst loading (0.1–1 mol%), and reaction time (12–48 hours). Use response surface methodology (RSM) to model interactions. For example, highlights flow-chemistry optimization for diazomethane synthesis, where temperature and residence time were critical factors. Statistical tools (e.g., ANOVA) identify significant parameters, reducing trial iterations by 50% .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., sulfonamide-binding enzymes). The triazole ring’s π-π stacking and sulfonamide’s hydrogen-bonding capacity are prioritized .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to validate binding modes .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, correlating with in vitro IC₅₀ values .

Q. How does stereochemistry at the butan-2-yl group influence biological activity?

  • Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare activities using:

  • In vitro assays : Dose-response curves in cell lines (e.g., antiproliferative activity in cancer cells).
  • Structural Analysis : X-ray crystallography (as in ) reveals stereospecific interactions with hydrophobic pockets. For example, the (R)-configuration may enhance binding to ATP-binding cassette transporters .

Q. What analytical methods resolve discrepancies in reported spectral data?

  • Answer : Contradictions in 1^1H NMR shifts (e.g., aromatic protons) arise from solvent effects or impurity interference. Mitigate via:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., exact mass 432.02726) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks verify substituent positions on the chlorophenyl ring .
  • X-ray Diffraction : Definitive structural assignment, as demonstrated for sulfonamide derivatives in .

Methodological Tables

Table 1 : Key Synthetic Parameters and Characterization Techniques

ParameterOptimal RangeCharacterization MethodReference
Reaction Temperature60–70°CIn situ FT-IR monitoring
Catalyst (CuI) Loading0.5 mol%ICP-MS for metal traces
PurificationFlash chromatographyTLC (Rf = 0.3 in EtOAc/hexane)

Table 2 : Computational vs. Experimental Properties

PropertyComputational PredictionExperimental ValueDeviation
LogP3.543.68+0.14
PSA82.08 Ų80.2 Ų-1.88
pKa4.374.29-0.08

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.